

The Discovery and Isolation of Echinenone: A Technical Guide

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Compound of Interest

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Abstract

Echinenone (β,β -Caroten-4-one) is a naturally occurring ketocarotenoid with significant biological activities, including potent antioxidant properties and its function as a provitamin A.^[1] This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of **echinenone**. It details modern and historical experimental protocols for its extraction and purification from natural sources, primarily cyanobacteria and other microorganisms. Quantitative data on **echinenone** yields are summarized, and its established roles in biological pathways, particularly its crucial function in cyanobacterial photoprotection, are described. This document serves as a detailed resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Echinenone is a xanthophyll with the chemical formula $C_{40}H_{54}O$.^[1] It is structurally a derivative of β -carotene with a ketone group at the 4-position of one of the β -ionone rings. This structural feature is critical to its chemical properties and biological functions. **Echinenone** is widely distributed in nature, found in various cyanobacteria, algae, and marine invertebrates.^[1] ^[2] Its orange-red hue contributes to the coloration of these organisms. Beyond its role as a pigment, **echinenone** is recognized for its antioxidant capabilities and as a metabolic intermediate in the biosynthesis of other important carotenoids like canthaxanthin.^[3]

History of Discovery and Isolation

The history of **echinenone** is intertwined with the broader exploration of carotenoids. While its presence was suspected in various organisms, its definitive isolation and characterization occurred over several decades.

- **1935-1936: Early Recognition as Provitamin A:** The biological significance of **echinenone** was first hinted at in the mid-1930s. Lederer (1935) and subsequently Lederer and Moore (1936) identified a substance from the gonads of the sea urchin *Paracentrotus lividus*, which they named **echinenone**, and demonstrated its activity as a provitamin A.[\[1\]](#)[\[4\]](#)
- **1938-1939: The "Aphanin" Connection:** Independently, Tischer (1938, 1939) isolated a pigment from the blue-green alga *Aphanizomenon flos-aquae*, which he named "aphanin."[\[4\]](#)
- **1950-1951: Unraveling the Identity:** Goodwin and Taha (1950, 1951) conducted comparative studies and proposed that **echinenone**, aphanin, and another pigment, myxoxanthin (isolated from *Oscillatoria rubescens*), were likely identical.[\[4\]](#)[\[5\]](#) Their work was crucial in consolidating the understanding of this widespread ketocarotenoid.
- **1970: First Isolation from Bacteria:** A significant milestone was the isolation and identification of **echinenone** from a non-photosynthetic bacterium, *Micrococcus roseus*, by Schwartzel and Cooney.[\[2\]](#)[\[6\]](#) This discovery expanded the known distribution of **echinenone** beyond photosynthetic organisms and marine invertebrates.

Physicochemical Properties

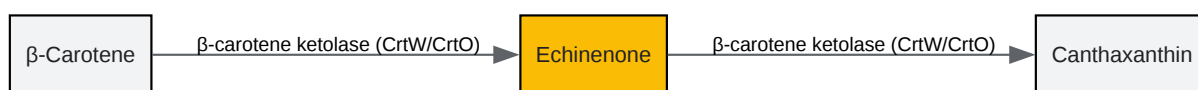
A summary of the key physicochemical properties of **echinenone** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C40H54O	[1]
Molar Mass	550.871 g·mol ⁻¹	[1]
Appearance	Orange-red crystals	[7]
IUPAC Name	β,β -Caroten-4-one	[1]
CAS Number	432-68-8	[1]

Biosynthesis and Biological Roles

Biosynthesis of Echinenone

Echinenone is synthesized from β -carotene through the enzymatic action of β -carotene ketolase (also known as CrtW or CrtO).^[1] This enzyme introduces a keto group at the C4 position of one of the β -ionone rings of the β -carotene molecule. This is a key step in the "keto pathway" of carotenoid biosynthesis in many organisms. **Echinenone** can be a terminal product or serve as an intermediate for the synthesis of canthaxanthin through the action of the same enzyme on the second β -ionone ring.^[3]



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Figure 1: Biosynthesis of **Echinenone** and Canthaxanthin from β -Carotene.

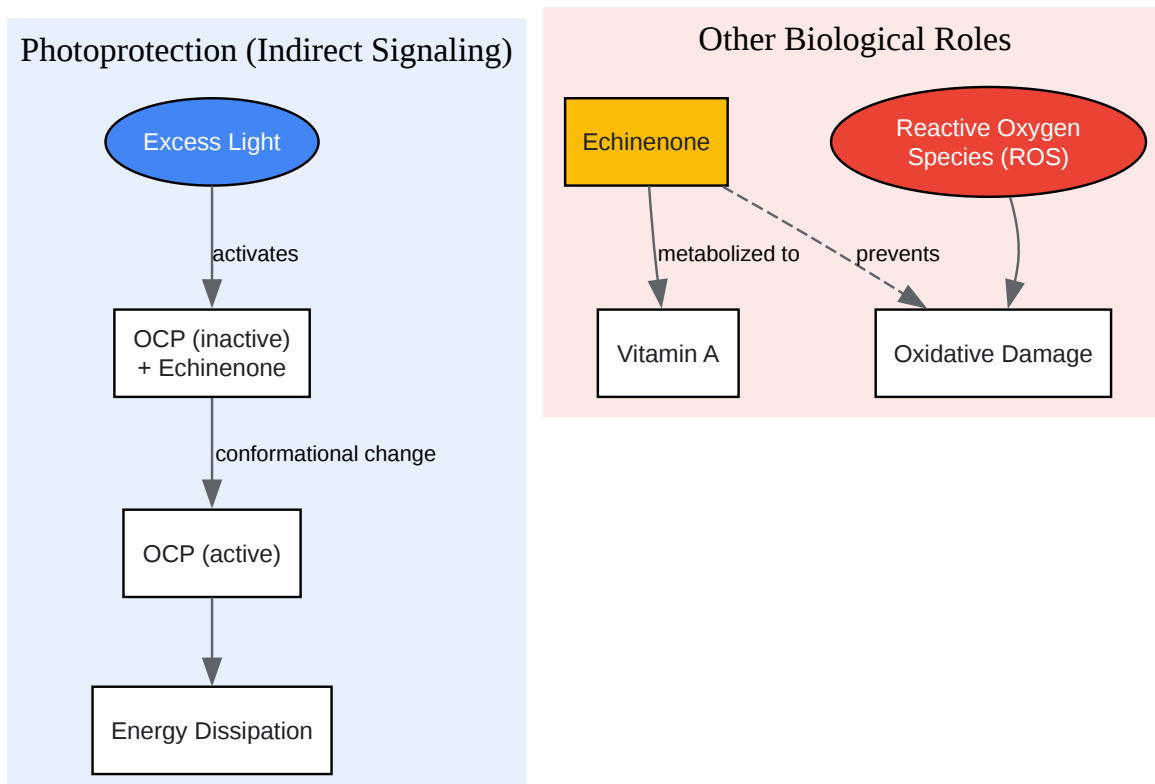
Biological Roles and Signaling Pathways

While there is limited evidence for **echinenone** acting as a direct signaling molecule in classical cell signaling pathways, it plays a crucial indirect signaling role, particularly in the photoprotection mechanism of cyanobacteria.

- Photoprotection and the Orange Carotenoid Protein (OCP): **Echinenone** is an essential component of the Orange Carotenoid Protein (OCP), a soluble protein in cyanobacteria that is critical for photoprotection.^[8] The OCP undergoes a light-activated conformational change, converting from an orange, inactive form to a red, active form. This activation is dependent on the presence of a keto-carotenoid.^[8] Studies have shown that the carbonyl group of **echinenone** (and its hydroxylated form, 3'-hydroxy**echinenone**) is essential for the photoactivity of OCP.^[8] When **echinenone** is bound to OCP, the protein can be photoactivated, inducing a photoprotective mechanism that dissipates excess light energy. In contrast, OCP bound with non-keto carotenoids like zeaxanthin is not photoactive.^[8] This function represents a form of light-induced signaling where **echinenone** is a key player.
- Antioxidant Activity: Like other carotenoids, **echinenone** is a potent antioxidant. It can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Some studies suggest that the antioxidant activity of **echinenone** may be significantly higher than that of astaxanthin.[5]

- Provitamin A Activity: As established early in its research history, **echinenone** can be converted to vitamin A in the liver, classifying it as a provitamin A.[1][5]



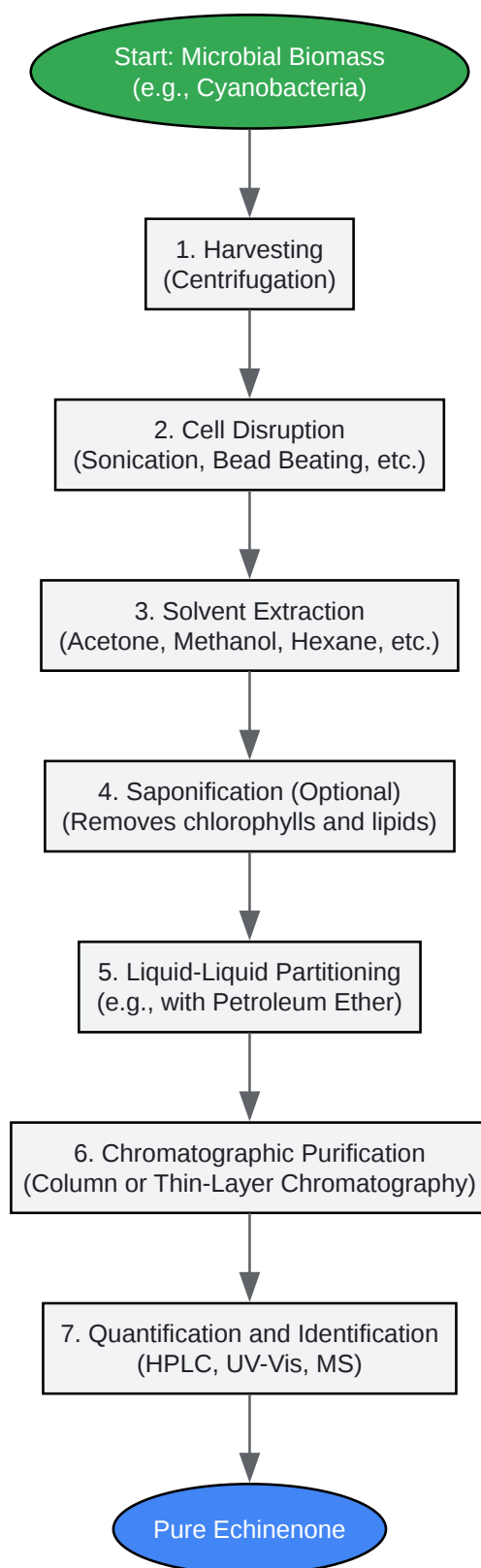
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Figure 2: Biological Roles of **Echinenone**.

Experimental Protocols

General Workflow for Echinenone Isolation and Quantification

The general procedure for isolating and quantifying **echinenone** from microbial biomass involves several key steps, as illustrated in the workflow diagram below.



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Figure 3: General Workflow for **Echinene** Isolation and Quantification.

Detailed Methodologies

This protocol is a generalized modern method for the extraction of **echinenone** from cyanobacterial biomass.

- **Biomass Harvesting:** Harvest cyanobacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes). Wash the cell pellet with distilled water to remove salts and residual media. The biomass can be used fresh or lyophilized for storage.
- **Cell Disruption:** Resuspend the cell pellet in an appropriate extraction solvent (e.g., acetone or a mixture of hexane/methanol) at a ratio of approximately 1:20 (w/v). Disrupt the cells to release the intracellular pigments. Common methods include:
 - **Ultrasonication:** Place the cell suspension in an ice bath and sonicate using a probe sonicator for several cycles (e.g., 30 seconds on, 30 seconds off) for a total of 15-30 minutes.
 - **Bead Beating:** Add glass beads to the cell suspension and agitate vigorously using a bead beater for several minutes.
- **Pigment Extraction:** After cell disruption, continue to stir the mixture in the dark at room temperature for several hours or overnight to ensure complete extraction of the pigments.
- **Debris Removal:** Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the extracted pigments. Repeat the extraction process with fresh solvent on the pellet to maximize yield.
- **Solvent Evaporation:** Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude pigment extract.
- **Saponification (Optional):** To remove chlorophylls and lipids, the crude extract can be saponified. Redissolve the extract in ethanol and add an equal volume of 10% (w/v) methanolic KOH. Let the mixture stand in the dark at room temperature for several hours or overnight.

- **Partitioning:** After saponification, add water to the mixture and partition the carotenoids into a non-polar solvent like petroleum ether or diethyl ether. Wash the organic phase with water to remove the alkali, and then dry it over anhydrous sodium sulfate.
- **Purification:** The crude **echinenone** extract can be purified using column chromatography (e.g., with a silica gel or alumina column) or preparative thin-layer chromatography (TLC). Elute with a solvent system of increasing polarity, such as a gradient of acetone in hexane.
- **Final Product:** Collect the orange-red fraction corresponding to **echinenone** and evaporate the solvent to obtain the purified compound.

HPLC is the standard method for the quantification of **echinenone**.

- **Sample Preparation:** Redissolve the purified or crude extract in a suitable solvent (e.g., ethanol with 0.01% BHT or the initial mobile phase) and filter through a 0.22 µm syringe filter before injection.
- **HPLC System:** A typical system consists of a C18 or a C30 reverse-phase column.
- **Mobile Phase:** A gradient of solvents is often used. For example, a gradient of methanol, methyl-tert-butyl ether, and water can effectively separate a wide range of carotenoids.^[9] A specific method for **echinenone** might involve a gradient of acetonitrile and an aqueous solution (e.g., 10 mM ammonium formate).^[10]
- **Detection:** **Echinenone** is detected by its absorbance in the visible range, typically around 450-460 nm.^[10]
- **Quantification:** The concentration of **echinenone** is determined by comparing the peak area of the sample to a standard curve generated from a pure **echinenone** standard.

Quantitative Data

The yield of **echinenone** varies significantly depending on the organism, cultivation conditions, and extraction methods. Table 2 summarizes some reported yields from various microbial sources.

Organism	Echinenone Yield	Cultivation/Extraction Conditions	Reference
Botryococcus braunii (strain BOT-20)	630 mg/L	1-month cultivation; n-hexane/acetone (3:1, v/v) extraction.	[5]
Micrococcus sp. (isolated from soil)	25.98 mg/L (total carotenoids)	Optimized with pH 6, 5% glycerol, 28°C, 220 RPM.	[7]
Microcystis aeruginosa	143.3 µg/g (dry weight)	Grown at 40 µmol photons m ⁻² s ⁻¹ .	[7]
Nostoc sp. PCC 7120 (transgenic)	Increased by >16% over control	Overexpression of crtO gene.	[10]

Conclusion

Echinenone, since its early recognition as a provitamin A, has been established as a significant natural product with diverse biological roles. Its history reflects the advancements in analytical chemistry, from classical isolation techniques to modern chromatographic and spectroscopic methods. While its direct role in cell signaling is not well-defined, its essential function in the photoprotective mechanism of cyanobacteria via the Orange Carotenoid Protein highlights a unique form of light-dependent signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the properties and potential applications of this important ketocarotenoid. Future research may focus on optimizing production in microbial systems and exploring its full therapeutic potential.

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